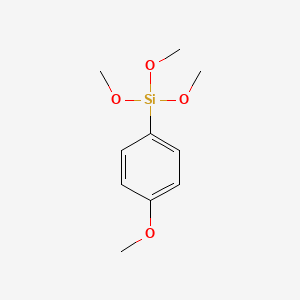

Trimethoxy(4-methoxyphenyl)silane

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

trimethoxy-(4-methoxyphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4Si/c1-11-9-5-7-10(8-6-9)15(12-2,13-3)14-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESWBFKRPIRQCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573749 | |

| Record name | Trimethoxy(4-methoxyphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35692-27-4 | |

| Record name | Trimethoxy(4-methoxyphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethoxy(4-methoxyphenyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Characterization

Spectroscopic Data

Spectroscopic techniques are essential for confirming the structure and purity of this compound.

| Technique | Key Features |

| Infrared (IR) Spectroscopy | Characteristic peaks corresponding to Si-O-C, C-O (ether), and aromatic C-H bonds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals in ¹H and ¹³C NMR spectra confirm the presence of methoxy (B1213986) groups, the aromatic ring protons, and the silicon-bound methoxy groups. |

| Mass Spectrometry | The mass spectrum shows the molecular ion peak and fragmentation patterns consistent with the structure of the molecule. |

| This table is based on general spectroscopic principles and data from sources like the NIST WebBook. nist.gov |

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of trimethoxy(4-methoxyphenyl)silane by mapping the chemical environments of its hydrogen, carbon, and silicon nuclei.

Proton NMR (¹H NMR) spectroscopy provides information on the number and electronic environment of hydrogen atoms in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons and the protons of the two different methoxy (B1213986) groups.

In a typical ¹H NMR spectrum, the aromatic protons on the phenyl ring appear as multiplets in the downfield region, usually between 6.8 ppm and 7.6 ppm. The protons of the methoxy group attached to the phenyl ring (Ar-OCH₃) typically produce a singlet around 3.8 ppm. rsc.org The nine protons of the three methoxy groups attached to the silicon atom (Si-(OCH₃)₃) also generate a singlet, which is generally observed at a slightly different chemical shift. researchgate.net The integration of these signals confirms the ratio of the different types of protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~7.55 | d (doublet) | Aromatic Protons (ortho to Si) |

| ~6.86 | d (doublet) | Aromatic Protons (ortho to OCH₃) |

| ~3.81 | s (singlet) | Methoxy Protons (-OCH₃ on phenyl ring) |

| ~3.60 | s (singlet) | Trimethoxy Silyl (B83357) Protons (-Si(OCH₃)₃) |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR have a much wider range than in ¹H NMR, allowing for the clear resolution of individual carbon atoms, including quaternary carbons. oregonstate.edu

The spectrum of this compound shows distinct signals for the aromatic carbons and the methoxy carbons. The carbon attached to the silicon atom (ipso-carbon) and the carbon bearing the methoxy group on the aromatic ring have characteristic chemical shifts. The chemical shift of a methoxy group carbon can be influenced by its conformation relative to the aromatic ring. nih.gov Typically, aromatic methoxy carbons resonate around 55-62 ppm. nih.gov The carbons of the Si-OCH₃ groups will have a distinct signal as well.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~162 | Aromatic Carbon (C-OCH₃) |

| ~136 | Aromatic Carbon (CH, ortho to Si) |

| ~123 | Aromatic Carbon (ipso-C-Si) |

| ~114 | Aromatic Carbon (CH, ortho to OCH₃) |

| ~55 | Methoxy Carbon (Ar-OCH₃) |

| ~51 | Trimethoxy Silyl Carbon (Si-OCH₃) |

Silicon-29 NMR (²⁹Si NMR) spectroscopy is a powerful technique for directly probing the silicon environment. Although ²⁹Si is a low-sensitivity nucleus, it provides valuable information about the substitution pattern at the silicon atom. huji.ac.il The chemical shifts in ²⁹Si NMR cover a wide range, making it sensitive to the electronic effects of the substituents attached to the silicon. pascal-man.com

For organosilicon compounds, the chemical shift is highly dependent on the nature of the groups bonded to the silicon. In this compound, the silicon atom is bonded to one aryl group and three methoxy groups. The electron-withdrawing nature of the three oxygen atoms influences the electronic shielding of the silicon nucleus, resulting in a characteristic chemical shift. The notation Tⁿ is often used to describe the degree of condensation in siloxane networks, where 'n' is the number of bridging oxygen atoms bonded to the silicon. researchgate.net For the monomeric this compound, this would be considered a T⁰ species before any hydrolysis and condensation. The typical chemical shift range for such Tⁿ structures is between -40 and -70 ppm. researchgate.net

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~ -50 to -60 | Si(OAr)(OCH₃)₃ |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for confirming the molecular weight and elemental formula of this compound and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing volatile compounds like this compound. The sample is first vaporized and separated based on its boiling point and interactions with the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), causing fragmentation. researchgate.net

The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the intact molecule, and a series of fragment ion peaks that form a unique fragmentation pattern. This pattern serves as a molecular fingerprint for identification. For this compound (C₁₀H₁₆O₄Si, MW = 228.32), the molecular ion peak would be expected at m/z = 228. Key fragmentation pathways for silyl ethers often involve the loss of alkoxy groups or cleavage of the silicon-carbon bond. nih.govnih.gov GC-MS is also highly effective for assessing the purity of a sample by detecting and identifying any volatile impurities. labcompare.com

| m/z | Possible Fragment Ion | Description |

|---|---|---|

| 228 | [M]⁺ | Molecular Ion |

| 197 | [M - OCH₃]⁺ | Loss of a methoxy group |

| 181 | [M - OCH₃ - O]⁺ or [C₇H₇O₂Si]⁺ | Further fragmentation |

| 151 | [Si(OCH₃)₃]⁺ | Trimethoxysilyl cation |

| 107 | [C₇H₇O]⁺ | Methoxyphenyl fragment |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds that may have the same nominal mass. rsc.org

For this compound, HRMS can be used to confirm its molecular formula, C₁₀H₁₆O₄Si. By comparing the experimentally measured exact mass with the theoretically calculated mass, the elemental formula can be verified with high confidence. This is a critical step in the unambiguous identification of the compound. rsc.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆O₄Si |

| Calculated Exact Mass | 228.0818 |

| Ionization Mode | ESI+, EI |

| Observed Ion (Example) | [M+H]⁺, [M]⁺ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the structural characterization of this compound. By measuring the absorption of infrared radiation by the molecule's vibrational modes, FT-IR provides a unique fingerprint, allowing for the identification of key functional groups.

The FT-IR spectrum of this compound is characterized by a series of distinct absorption bands that correspond to the various stretching and bending vibrations within the molecule. The presence of the methoxy groups (-OCH₃) is typically confirmed by strong C-H stretching vibrations just below 3000 cm⁻¹. The Si-O-C linkages present in the trimethoxysilyl group give rise to strong, characteristic absorption bands. Specifically, the asymmetric stretching of the Si-O-C bond is expected in the region of 1080-1100 cm⁻¹, while the symmetric stretching is observed at lower wavenumbers.

The aromatic nature of the 4-methoxyphenyl (B3050149) group is evidenced by several spectral features. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring are observed in the 1400-1600 cm⁻¹ region. Furthermore, the out-of-plane C-H bending vibrations of the substituted benzene ring provide information about the substitution pattern. For a para-substituted ring, a strong band is expected in the 800-850 cm⁻¹ range.

While a specific, publicly available, peer-reviewed FT-IR spectrum for this compound is not readily found, data from analogous compounds such as Phenyltrimethoxysilane (B147435) can provide comparative insights. The NIST WebBook displays a condensed phase IR spectrum for Phenyltrimethoxysilane which shows characteristic peaks for the phenyl and trimethoxysilyl groups. nist.gov For instance, the spectrum of a related compound, trimethyl(4-methoxybenzyloxy)silane, also exhibits the expected absorptions for the methoxy and silyl functional groups.

A general assignment of the expected FT-IR peaks for this compound based on established correlation tables and data from similar compounds is presented below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3070-3000 | C-H Stretch | Aromatic Ring |

| ~2960-2840 | C-H Stretch | Methoxy (-OCH₃) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1460 | C-H Bend | Methoxy (-OCH₃) |

| ~1250 | C-O Stretch | Aryl-O |

| ~1190, ~1090 | Si-O-C Asymmetric Stretch | Trimethoxysilyl |

| ~830 | C-H Out-of-plane Bend | p-substituted Aromatic |

| ~740 | Si-C Stretch |

This table is generated based on typical infrared absorption frequencies for the functional groups present in this compound.

X-ray Diffraction (XRD) for Structural Elucidation

To date, a published single-crystal X-ray diffraction study specifically for this compound has not been identified in the surveyed literature. However, the study of analogous crystalline silanes, such as trimethoxy(1-naphthyl)silane, demonstrates the utility of XRD in this class of compounds. Such studies reveal how intermolecular forces, including weak C-H···O and C-H···π interactions, dictate the packing of the molecules in the solid state. These interactions would also be expected to play a significant role in the crystal structure of this compound.

In the absence of experimental single-crystal data for the title compound, powder XRD could be used to characterize the bulk crystalline material, for instance, to identify different polymorphic forms or to assess the degree of crystallinity. For a hypothetical crystalline sample of this compound, the XRD pattern would consist of a series of diffraction peaks at specific angles (2θ), which are characteristic of the crystal lattice parameters.

Research on other organic molecules containing the 4-methoxyphenyl group has utilized XRD to elucidate their crystal structures. For example, the analysis of cis-4-(4-methoxyphenyl)-3-methyl-6-nitro-2-phenyl-1,2,3,4-tetrahydroquinoline involved the use of a diffractometer with MoKα radiation to determine its orthorhombic crystal system. glpbio.com This highlights the standard methodologies that would be applied to a crystalline sample of this compound.

Hypothetical Crystallographic Data Table

Since no experimental data is available, a hypothetical table is presented to illustrate the type of information that would be obtained from a single-crystal XRD study.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1205 |

| Z | 4 |

This table contains hypothetical data for illustrative purposes only.

Chromatographic Methods for Purity and Composition Analysis (e.g., Gas Chromatography)

Chromatographic techniques, particularly Gas Chromatography (GC), are indispensable for assessing the purity of this compound and for analyzing its composition. GC separates the components of a sample based on their differential partitioning between a stationary phase and a mobile gas phase. When coupled with a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both quantitative and qualitative information about the sample.

The purity of commercially available this compound is often specified based on GC analysis, with typical purities being in the range of 93% to over 98%. glpbio.comchemscene.com This indicates that GC is a standard method for quality control of this compound. The analysis would reveal the presence of any residual starting materials, by-products from synthesis, or degradation products.

A typical GC method for the analysis of organosilicon compounds involves a capillary column, often with a non-polar or mid-polar stationary phase. dss.go.thnih.gov The sample, diluted in a suitable solvent, is injected into the heated inlet of the chromatograph, where it is vaporized. The carrier gas, usually an inert gas like helium or nitrogen, transports the vaporized sample through the column. The temperature of the column is often programmed to increase over time to ensure the efficient elution of all components.

For this compound, a GC-MS analysis would be particularly informative. The mass spectrometer fragments the eluting molecules and separates the fragments based on their mass-to-charge ratio, producing a mass spectrum for each component. This mass spectrum serves as a molecular fingerprint, allowing for the positive identification of the main compound and any impurities. Predicted collision cross-section values for various adducts of this compound from mass spectrometry have been calculated, which can aid in its identification. uni.lu

Typical Gas Chromatography Parameters for Silane (B1218182) Analysis

The following table outlines typical parameters that could be used for the GC analysis of this compound, based on methods for related compounds. dss.go.thnih.gov

| Parameter | Typical Setting |

| Column | Capillary column (e.g., 30 m x 0.25 mm) |

| Stationary Phase | 5% Phenyl Polysiloxane |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Volume | 1 µL |

This table represents a typical GC method and may require optimization for specific applications.

Computational Chemistry and Mechanistic Investigations

Theoretical Studies on Reaction Mechanisms

Theoretical studies are instrumental in mapping out the potential energy surfaces of reactions involving trimethoxy(4-methoxyphenyl)silane, identifying transition states, and determining the most probable reaction pathways. These computational approaches offer a molecular-level understanding that is often challenging to obtain through experimental methods alone.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules like this compound. DFT calculations are widely used to predict geometric parameters, vibrational frequencies, and reaction energetics.

While specific DFT studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous organosilanes, such as γ-glycidoxypropyltrimethoxysilane (γ-GPS). For instance, DFT calculations have been successfully employed to investigate the hydrolysis and condensation kinetics of γ-GPS. researchgate.net These studies reveal that the hydrolysis of the methoxy (B1213986) groups is a stepwise process, and the reaction rates are influenced by factors such as pH and the presence of catalysts. researchgate.netnih.gov The mechanism in an alkaline medium is proposed to be an S\textsubscript{N}2-Si type, involving a penta- or hexavalent intermediate or transition state. nih.gov The electron-donating nature of the 4-methoxyphenyl (B3050149) group in this compound is expected to influence the electron density at the silicon center, thereby affecting the rates of hydrolysis and condensation compared to alkyl-substituted silanes.

Table 1: Representative Energetic Data from DFT Calculations for Silane (B1218182) Hydrolysis (Hypothetical for this compound based on analogous systems)

| Reaction Step | Reactants | Products | Activation Energy (kJ/mol) | Reaction Energy (kJ/mol) |

| First Hydrolysis | (4-CH₃OC₆H₄)Si(OCH₃)₃ + H₂O | (4-CH₃OC₆H₄)Si(OCH₃)₂(OH) + CH₃OH | 50-60 | -10 to -20 |

| Second Hydrolysis | (4-CH₃OC₆H₄)Si(OCH₃)₂(OH) + H₂O | (4-CH₃OC₆H₄)Si(OCH₃)(OH)₂ + CH₃OH | 60-70 | -5 to -15 |

| Third Hydrolysis | (4-CH₃OC₆H₄)Si(OCH₃)(OH)₂ + H₂O | (4-CH₃OC₆H₄)Si(OH)₃ + CH₃OH | 70-80 | 0 to -10 |

| Dimer Condensation | 2 (4-CH₃OC₆H₄)Si(OCH₃)₂(OH) | (4-CH₃OC₆H₄)(OCH₃)₂Si-O-Si(OCH₃)₂(C₆H₄OCH₃-4) + H₂O | 30-40 | -5 to -15 |

Note: The data in this table are hypothetical and are intended to be representative of typical values obtained for similar organotrimethoxysilanes from DFT calculations. Actual values for this compound would require specific computational studies.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the excited-state properties of molecules, such as electronic absorption spectra. uc.pt For this compound, TD-DFT calculations can predict the energies of electronic transitions, primarily the π → π* transitions within the methoxyphenyl group. These calculations are crucial for understanding the photophysical properties of the molecule and how they might be harnessed in materials science, for example, in the design of UV-curable coatings or photosensitive materials. The results from TD-DFT can be correlated with experimental UV-Vis spectra to validate the computational model and provide a detailed assignment of the observed absorption bands. openaccesspub.org

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unesp.br The energy and localization of these orbitals are key indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). unesp.brnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl ring, indicating that this part of the molecule is the most susceptible to electrophilic attack. Conversely, the LUMO is likely to be centered on the silicon atom and the Si-O bonds, suggesting that this region is the preferred site for nucleophilic attack, such as the initial step of hydrolysis. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. openaccesspub.org FMO analysis can be instrumental in predicting the regioselectivity of reactions and understanding the interactions of the silane with surfaces or other reagents.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Localization |

| HOMO | -8.5 | 4-methoxyphenyl ring |

| LUMO | +1.2 | Silicon atom and Si-O bonds |

| HOMO-LUMO Gap | 9.7 | - |

Note: These values are illustrative and based on general principles of FMO theory for similar aromatic silanes. Precise values would require specific calculations.

Molecular Electrostatic Potential Calculations

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions of positive and negative electrostatic potential. bhu.ac.in These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. For this compound, MEP calculations would likely show a region of negative potential (color-coded in red or yellow) around the oxygen atoms of the methoxy groups and the phenyl ring, indicating their nucleophilic character. A region of positive potential (color-coded in blue) would be expected around the silicon atom, confirming its electrophilic nature and susceptibility to attack by nucleophiles like water during hydrolysis. MEP analysis complements FMO theory in providing a more complete picture of the molecule's reactivity. bhu.ac.in

Transition-State Energy Calculations

The identification and characterization of transition states are fundamental to understanding reaction mechanisms and kinetics. e3s-conferences.org Transition-state energy calculations, typically performed using DFT, allow for the determination of activation barriers for elementary reaction steps. e3s-conferences.orgarxiv.org For reactions involving this compound, such as its hydrolysis and condensation, these calculations can elucidate the rate-determining steps and the influence of catalysts. For example, in the sol-gel process, transition-state calculations can help to rationalize why acid or base catalysis affects the reaction rates and the structure of the resulting polymer network differently. nih.govresearchgate.net

Computational Modeling of Molecular Interactions and Reactivity

Computational chemistry provides a powerful lens for examining the molecular interactions and reactivity of this compound at the atomic level. While dedicated computational studies specifically targeting this compound are not extensively available in peer-reviewed literature, valuable insights can be drawn from computational data and studies on analogous organoalkoxysilanes. These investigations help to predict the molecule's behavior, understand its electronic structure, and infer its reactive tendencies.

Predicted Physicochemical and Electronic Properties

Computational tools and databases offer predictions for various molecular descriptors of this compound. These parameters are crucial for understanding its behavior in different chemical environments and its potential interactions. For instance, the topological polar surface area (TPSA) is calculated to be 36.92 Ų, suggesting a moderate level of polarity. researchgate.net The predicted logarithm of the octanol-water partition coefficient (LogP) is 0.78, indicating a relatively balanced solubility between nonpolar and polar phases. researchgate.net Further computational data predicts the molecule has four hydrogen bond acceptors and no hydrogen bond donors. researchgate.net

Collision cross-section (CCS) values, which relate to the molecule's shape and size in the gas phase, have also been predicted for different adducts of this compound. These values are instrumental in analytical techniques such as ion mobility spectrometry-mass spectrometry.

Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 229.08907 | 147.2 |

| [M+Na]⁺ | 251.07101 | 154.9 |

| [M-H]⁻ | 227.07451 | 150.9 |

| [M+NH₄]⁺ | 246.11561 | 166.2 |

| [M+K]⁺ | 267.04495 | 155.1 |

Data sourced from PubChemLite. uni.lu

Insights from Analogous Compounds

Studies on similar organoalkoxysilanes, particularly those involving Density Functional Theory (DFT), provide a framework for understanding the reactivity of this compound. The reactivity of such compounds is largely governed by the nature of the silicon center and the substituents attached to it. The 4-methoxyphenyl group, being an electron-donating group, is expected to influence the electron density at the silicon atom, thereby affecting its electrophilicity and the rates of hydrolysis and condensation reactions.

Computational investigations into the hydrolysis of various organoalkoxysilanes have shown that the reaction mechanism and energetics are influenced by the organic substituent on the silicon atom. For instance, the hydrolysis of aminopropyl-, thiolpropyl-, and butyltrimethoxysilane (B94862) has been studied using a combination of molecular dynamics (MD) simulations and DFT calculations. These studies reveal that the initial step of hydrolysis is generally exothermic, with the degree of exothermicity depending on the nature of the organic group and the hydrogen bonding network in the initial state.

Furthermore, research on the chemical behavior of alkyltriethoxysilanes has demonstrated that the reaction rate decreases as the length of the alkyl group chain increases. This is attributed to steric hindrance and electronic effects. In the context of this compound, the bulky and electronically active 4-methoxyphenyl group would likely play a significant role in its reaction kinetics.

The study of intermolecular interactions in related crystalline silanes, such as trimethoxy(1-naphthyl)silane, highlights the importance of weak interactions like C-H···O and C-H···π in the solid-state structure. d-nb.info Similar interactions would be expected to influence the packing and crystal structure of this compound.

Polymerization and Sol Gel Chemistry

Hydrolysis and Condensation Processes in Alkoxysilane Systems

The sol-gel process initiates with the hydrolysis of the alkoxide groups (in this case, methoxy (B1213986) groups) of the silane (B1218182) monomer in the presence of water. This reaction replaces the methoxy groups with hydroxyl groups (silanols). Subsequently, these silanol (B1196071) groups, or a silanol and a methoxy group, undergo condensation to form siloxane (Si-O-Si) bonds, releasing water or methanol (B129727) as a byproduct. This polycondensation process leads to the formation of oligomers and eventually a cross-linked three-dimensional network. researchgate.netnih.gov

The rates of these reactions are influenced by several experimental factors, including temperature, pH, and the presence of a catalyst. nih.gov The structure of the resulting polymer, whether it be linear, branched, or a cage-like structure, is determined by the competition between intermolecular reactions that lead to gelation and intramolecular cyclization. researchgate.net

Catalysts are crucial in the polymerization of silanes as the uncatalyzed reactions are generally very slow. nih.gov Various catalysts, including mineral acids (e.g., HCl), organic acids (e.g., acetic acid), and bases (e.g., ammonia, sodium hydroxide), are employed to enhance the reaction rates. nih.gov The choice of catalyst significantly impacts the final properties of the polymer. For instance, in silylated polyurethane (STPU) systems, dibutyltin (B87310) dilaurate and certain amine salt/zinc complexes have been shown to provide a good balance of properties. adhesivesmag.com In some cases, the functional group on the silane itself can act as an intramolecular catalyst, as seen with 3-aminopropyltriethoxysilane. nih.gov

The concentration of the catalyst also plays a vital role. For example, in a diol-based, trimethoxy-capped STPU, excessively high levels of a dibutyltin diketonate catalyst led to very short skin formation times and reduced elongation, suggesting an overly cross-linked polymer network. adhesivesmag.com Conversely, levels of titanate catalysts that were too low resulted in suboptimal properties. adhesivesmag.com

The molar ratio of water to silane is a critical parameter in the sol-gel process. A sufficient amount of water is necessary for the hydrolysis of the methoxy groups. researchgate.net Stoichiometrically, the required water-to-silane ratio for complete hydrolysis is 0.5, 1.0, 1.5, and 2.0 for M, D, T, and Q type silanes, respectively. nih.gov Increasing the water content generally promotes the hydrolysis reaction up to a certain point. nih.gov Beyond this limit, excess water can inhibit the reaction, potentially due to decreased solubility of the alkoxysilane. nih.gov

The water content also influences the structure of the final product. In acidic conditions, the amount of water significantly affects the structure of the resulting solid, whereas in neutral or basic media, its effect is less pronounced. nih.gov Furthermore, the water content determines whether the condensation reaction proceeds primarily through water or alcohol condensation pathways. nih.gov

The pH of the reaction medium has a profound effect on both the rate of hydrolysis and condensation, and consequently on the morphology of the final product. nih.gov Generally, silane hydrolysis is rapid in both acidic and alkaline conditions and slowest at a neutral pH. mdpi.com

In acidic environments (low pH), the hydrolysis rate is accelerated, while the condensation rate is slower. researchgate.netresearchgate.net This is because the protonated silanol groups are more stable, leading to less branched clusters. nih.gov This condition favors the formation of more linear or randomly branched polymers. nih.gov

Conversely, in alkaline environments (high pH), both hydrolysis and condensation reactions are fast. researchgate.net The deprotonated silanol groups readily attack other silanol groups, resulting in highly branched and more compact, particle-like structures. nih.gov The morphology of the resulting polysilsesquioxane can range from soluble oligomers and crystalline polyhedral structures to insoluble, monolithic gels depending on the reaction conditions. osti.gov

Interactive Table: Factors Affecting Alkoxysilane Polymerization

| Factor | Influence on Hydrolysis | Influence on Condensation | Resulting Morphology |

| Catalyst (Acid) | Accelerated | Slowed | Less branched, more linear polymers |

| Catalyst (Base) | Accelerated | Accelerated | Highly branched, compact, particulate structures |

| Water/Silane Ratio | Increases up to a limit | Influences reaction pathway | Affects structure, especially in acidic media |

| pH (Acidic) | Fast | Slow | Less branched clusters |

| pH (Alkaline) | Fast | Fast | Branched and condensed clusters |

Mechanisms of Polymerization (e.g., SN1-Si, SN2-Si Pathways)

The polymerization of alkoxysilanes is generally understood to proceed via a nucleophilic substitution (SN2) mechanism at the silicon atom (SN2-Si). nih.gov In acid-catalyzed hydrolysis, the reaction is initiated by the protonation of an alkoxy group, making it a better leaving group. A water molecule then attacks the silicon center in an SN2-like fashion. paint.org For base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the silicon atom. paint.org

Similarly, the condensation reaction is also believed to follow an SN2-Si mechanism. In acidic conditions, a protonated silanol is attacked by a neutral silanol. paint.org In basic conditions, a deprotonated silanol (silanolate) attacks a neutral silanol. nih.gov The steric hindrance of the organic substituent on the silane can influence the reaction rate, with bulkier groups generally slowing down the reaction. nih.gov

Formation and Characteristics of Polysilsesquioxanes and Hybrid Organic-Inorganic Materials

The polymerization of trifunctional silanes like trimethoxy(4-methoxyphenyl)silane leads to the formation of polysilsesquioxanes, which have the general formula (R-SiO1.5)n. osti.gov These materials are a class of hybrid organic-inorganic polymers where the organic group (in this case, 4-methoxyphenyl) is covalently bonded to the inorganic silica-like backbone. nih.gov

The structure of these polysilsesquioxanes can vary significantly, from soluble resins and well-defined cage-like structures to highly cross-linked, insoluble gels. researchgate.netosti.gov The formation of cage-like silsesquioxanes is a result of non-random cyclization that can compete with the intermolecular reactions leading to gelation. researchgate.net The tendency to form these cage structures is influenced by factors such as the catalyst type, dilution, water content, temperature, and the size of the organic substituent. researchgate.net

These hybrid materials combine the properties of both the organic and inorganic components. The inorganic siloxane network provides thermal stability and hardness, while the organic group imparts functionality and compatibility with other organic polymers. d-nb.info This versatility makes them suitable for a wide range of applications, including coatings, adhesives, and as precursors for more complex composite materials. nih.gov

Kinetics of Alkoxysilane Polymerization

The kinetics of alkoxysilane polymerization are complex, involving a series of competing hydrolysis and condensation reactions. nih.gov The rates of these reactions are dependent on numerous factors, including the type of silane, catalyst, solvent, water concentration, and pH. nih.gov For instance, methoxysilanes generally hydrolyze faster than ethoxysilanes due to lower steric hindrance. gelest.com

Kinetic studies, often employing techniques like NMR spectroscopy, can provide valuable insights into the reaction mechanisms and the formation of intermediate species. nih.gov The hydrolysis rate constants for various trimethoxysilanes have been shown to vary significantly depending on the reaction conditions. nih.gov For example, the hydrolysis of phenyltrimethoxysilane (B147435) in the presence of a potassium carbonate catalyst was found to have a specific rate constant. nih.gov

Crosslinking Phenomena in Silane-Based Systems

Crosslinking is a critical process in silane-based systems that transforms linear or branched polymers into a three-dimensional network, significantly enhancing properties such as mechanical strength, thermal stability, and chemical resistance. hengdasilane.com In the context of this compound and similar organotrialkoxysilanes, crosslinking occurs through the continuation of condensation reactions, leading to the formation of a highly interconnected polysilsesquioxane structure. osti.gov

The process begins with the hydrolysis of the trimethoxy groups to silanols. researchgate.net These silanol intermediates are key to forming the crosslinked network. adhesivesmag.com The subsequent intermolecular condensation of these silanol groups creates the Si-O-Si linkages that constitute the crosslinks. researchgate.net The degree of crosslinking can be influenced by controlling reaction conditions. For instance, the concentration of the silane, the amount of water, and the type and concentration of the catalyst can all be modulated to tailor the final properties of the cured material. researchgate.netadhesivesmag.com

The formation of a crosslinked network can be conceptualized in three main steps:

Hydrolysis: Conversion of the methoxy groups (-OCH3) to hydroxyl groups (-OH) in the presence of water. researchgate.net

Condensation: Intermolecular reactions between hydroxyl groups to form siloxane (Si-O-Si) bonds, initiating the polymer network. researchgate.net

Network Formation: Continued condensation leads to a highly crosslinked, three-dimensional polysiloxane structure. researchgate.net

Catalysts are often employed to control the rate of both hydrolysis and condensation, thereby influencing the speed and extent of crosslinking. adhesivesmag.comkpi.ua Common catalysts include organotin compounds, such as dibutyltin dilaurate (DBTDL), as well as various amines and titanates. adhesivesmag.comadhesivesmag.comkpi.ua The choice of catalyst can significantly affect the final properties of the elastomer. adhesivesmag.com For example, tin catalysts are effective but can be slow, while sulfonic acids can promote faster curing but may degrade other additives in the formulation. google.com

The structure of the silane itself also dictates the crosslinking behavior. Trimethoxy-functional silanes are noted for yielding elastomers that resist degradation upon exposure to water or UV light. adhesivesmag.com The organic group attached to the silicon, in this case, the 4-methoxyphenyl (B3050149) group, can influence the reactivity of the silane and the properties of the resulting crosslinked material due to steric and electronic effects. nih.gov

Research Findings on Silane Crosslinking:

Detailed studies have investigated the kinetics and mechanisms of silane crosslinking, providing valuable insights into how different factors affect the final material.

Table 1: Influence of Catalysts on the Curing of Silane-Functionalized Polymers This table summarizes findings on how different catalysts affect the curing process and final properties of silane-terminated polymers. The data is compiled from studies on various silyl-terminated polymer systems, which provide a general understanding applicable to systems involving this compound.

| Catalyst System | Observation | Impact on Polymer Properties | Reference |

|---|---|---|---|

| Dibutyltin Dilaurate (DBTDL) | Effective but generally slow in promoting moisture curing reactions. Requires elevated temperature and humidity for efficient curing. | Provides a good balance of properties in the cured elastomer. | adhesivesmag.comgoogle.com |

| Dibutyltin Diketonate | More active than DBTDL. | Yields cured elastomers with acceptable properties. | adhesivesmag.com |

| Amine Salt/Zinc Complex | Performs well at lower concentrations. Higher levels can lead to hydrolytic instability and discoloration after UV exposure. | Good balance of properties at optimal concentrations. | adhesivesmag.com |

| Tertiary Amines | Can cause significant yellowing of samples upon UV exposure. | Affects the aesthetic and long-term stability of the polymer. | adhesivesmag.com |

| Titanate Catalysts | Cure times can be excessively long at low concentrations. Higher levels may negatively affect UV stability. | Improved physical properties are observed with increased catalyst levels, but an optimal concentration is crucial. | adhesivesmag.com |

| Sulfonic Acids | Promotes much faster curing than tin-based catalysts under ambient conditions. | Can degrade other additives like antioxidants within the polymer matrix. | google.com |

Table 2: Effect of Silane Structure on Elastomer Properties This table illustrates how the structure of the silane crosslinker influences the physical properties of the resulting elastomer. The findings are based on studies comparing different aminosilanes in silylated polymer formulations.

| Silane Type | Functional Group | Observed Effect on Elastomer | Reference |

|---|---|---|---|

| Trimethoxy-functional silane | -OCH3 (three groups) | Necessary to yield an elastomer that won't severely degrade upon prolonged water or UV exposure. | adhesivesmag.com |

| Amino-functional triethoxy silane | -OC2H5 (three groups) + Amino group | Contributes to elastomers that resist degradation from water or UV exposure. | adhesivesmag.com |

| 3-aminopropyltriethoxysilane | Amino + Triethoxy | Ranked lower among aminosilanes in some polymer systems, indicating variability in performance. | adhesivesmag.com |

| Non-amino-functional silanes | Lacking an amino group | Exhibited lower tensile strengths with nominal elongation. However, showed no change in hardness after hydrolytic stability testing. | adhesivesmag.com |

Materials Science Applications and Surface Engineering

Role as a Coupling Agent in Composite Materials and Coatings

Silane (B1218182) coupling agents are essential for creating durable bonds between organic and inorganic materials, which are often chemically incompatible. nih.gov Trimethoxy(4-methoxyphenyl)silane functions as a coupling agent through a two-part mechanism. First, the trimethoxy groups can hydrolyze in the presence of water to form reactive silanol (B1196071) (Si-OH) groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates like glass, silica (B1680970), and metal oxides, forming stable covalent siloxane (Si-O-Substrate) bonds. koreascience.kroak.go.krresearchgate.net The second part of the mechanism involves the 4-methoxyphenyl (B3050149) group, which is an organofunctional moiety that can interact with an organic polymer matrix through entanglement, and physical or chemical interactions, thereby improving adhesion and compatibility. nih.govmdpi.com

The primary function of a coupling agent is to enhance the adhesion at the interface between an inorganic filler or reinforcement (like glass fibers or mineral particles) and an organic polymer matrix. By forming a chemical bridge, this compound can significantly improve the stress transfer from the polymer matrix to the inorganic component, which is crucial for the mechanical integrity of the composite material. mdpi.com The covalent bonds formed between the silane and the inorganic surface are robust and can improve the material's resistance to environmental factors like moisture, which can otherwise degrade the interface and lead to material failure. nih.gov

Table 1: Illustrative Example of Interfacial Shear Strength (IFSS) Improvement in Glass Fiber/Resin Composites Using Different Silane Treatments. (Note: This data is for 3-methacryloxypropyl-trimethoxysilane (MPS) and glycidoxypropyltrimethoxy-silane (GPS) and serves as an example of the typical performance enhancement provided by silane coupling agents.)

| Silane Treatment (Concentration) | Resin Matrix | Interfacial Shear Strength (MPa) | Reference |

|---|---|---|---|

| Unsilanated (Control) | BisGMA/TEGDMA | Lower than treated | nih.gov, researchgate.net |

| 1% MPS | BisGMA/TEGDMA | Increased | nih.gov, researchgate.net |

| 5% MPS | BisGMA/TEGDMA | Highest Strength | nih.gov, researchgate.net |

| 10% MPS | BisGMA/TEGDMA | Increased | nih.gov, researchgate.net |

| 1% GPS | BisGMA/TEGDMA | Increased | nih.gov, researchgate.net |

| 5% GPS | BisGMA/TEGDMA | Increased | nih.gov, researchgate.net |

| 10% GPS | BisGMA/TEGDMA | Increased | nih.gov, researchgate.net |

Advanced Surface Modification Strategies

The ability of this compound to covalently bond to surfaces makes it an effective agent for surface modification. By forming a self-assembled monolayer or a thin film on a substrate, it can fundamentally alter the surface chemistry and its associated properties, such as wettability, adhesion, and chemical resistance. gelest.com

Surface wettability is governed by surface energy. By modifying a high-energy, hydrophilic surface (like glass or metal oxide) with this compound, the surface energy can be lowered. The outward-facing 4-methoxyphenyl groups replace the high-energy hydroxyl groups of the substrate, creating a new surface that is less polar. This change in surface chemistry results in a shift towards hydrophobic (water-repellent) behavior. gelest.comresearchgate.net

The degree of hydrophobicity is determined by the chemical nature of the silane's organic group. While long-chain alkyl or fluorinated silanes typically produce superhydrophobic surfaces, the methoxyphenyl group of this silane provides a moderate level of hydrophobicity. mdpi.com This can be advantageous for applications requiring controlled wettability rather than extreme water repellency. The principle is demonstrated in studies of other organosilanes where the water contact angle increases significantly after treatment.

Table 2: Example of Water Contact Angle on Surfaces Treated with Different Silane Precursors. (Note: This data is from a study using Hexyl Trimethoxy Silane (HTS) and illustrates the general principle of how organosilanes impart hydrophobicity. Specific values for this compound may differ.)

| Sample | Silane Precursor (wt%) | Resulting Water Contact Angle (°) | Reference |

|---|---|---|---|

| 1 | HTS (0%) | Not Hydrophobic | google.com |

| 2 | HTS (1.4%) | 100° ± 2° | google.com |

| 3 | HTS (2.7%) | 102° ± 2° | google.com |

| 4 | HTS (3.4%) | 103° ± 2° | google.com |

This compound can be used to treat a wide variety of substrates that possess surface hydroxyl (-OH) groups. This includes common materials used in science and industry:

Glass and Silica: These are ideal substrates due to their high density of surface silanol groups, allowing for efficient and robust silanization. uah.edu

Alumina, Titania, and other Metal Oxides: These materials also have surface hydroxyls that can react with the silane, enabling modification of their surface properties. researchgate.net

Silicon: Silicon wafers naturally form a native oxide layer with surface hydroxyls, making them suitable for modification with this silane.

Metals: Many metals, such as aluminum, steel, and titanium, have a native oxide layer on their surface that presents hydroxyl groups for the silane to bond with, which is often used to improve paint or coating adhesion. nih.gov

The treatment process typically involves applying a solution of the silane to the cleaned and activated substrate, followed by a curing step (often with heat) to drive the condensation reaction and form stable covalent bonds. nih.govnih.gov

Application in Sol-Gel Derived Hybrid Coatings

The sol-gel process is a versatile method for creating ceramic or hybrid organic-inorganic materials from molecular precursors. scispace.commdpi.com this compound serves as an excellent hybrid precursor in sol-gel chemistry. scispace.com When co-hydrolyzed and co-condensed with other alkoxide precursors, such as Tetraethyl Orthosilicate (TEOS), it becomes incorporated into the resulting three-dimensional siloxane (Si-O-Si) network. koreascience.krresearchgate.net

The 4-methoxyphenyl functional group is not hydrolyzed and remains as a pendant group integrated within the inorganic silica network. This creates a true organic-inorganic hybrid material at the molecular level. rsc.orgresearchgate.net The presence of these organic groups within the inorganic matrix imparts unique properties to the final coating, such as increased flexibility, reduced brittleness, and enhanced adhesion to polymeric substrates. The aromatic phenyl ring can also contribute to improved thermal stability and can be used to tailor the refractive index of the coating. These hybrid coatings are used in a variety of applications, including protective layers, anti-corrosion films, and functional optical coatings. researchgate.netmdpi.com

Synthesis of Cross-linked Silica-Based and Hybrid Materials

The synthesis of cross-linked silica and hybrid organic-inorganic materials is commonly achieved through a sol-gel process. researchgate.net This process involves the hydrolysis of silane precursors in the presence of water, followed by condensation reactions that lead to the formation of a three-dimensional Si-O-Si network. researchgate.net The properties of these hybrid materials can be tailored by incorporating organoalkoxysilanes, which introduce organic functionalities into the inorganic silica network. evitachem.comresearchgate.net

While specific studies detailing the use of this compound in this process are not available, the general mechanism would involve the hydrolysis of its three methoxy (B1213986) groups to form silanols (Si-OH). These silanols would then condense with each other and other silica precursors (like tetraethoxysilane) to build the cross-linked network. The 4-methoxyphenyl group would be integrated into the final material, influencing its properties.

Control of Coating Morphology, Degree of Cross-linking, and Porosity

In the formation of silane-based coatings and materials, several factors control the final structure. The concentration of the silane precursor is a key variable; a higher concentration generally leads to a higher rate of condensation and a more densely cross-linked network. nbinno.com The pH of the solution, reaction time, and temperature also play critical roles in the hydrolysis and condensation kinetics, thereby influencing the coating's morphology, density, and porosity. mdpi.comresearchgate.net By mixing different silanes, such as a primary matrix-forming silane with a functional silane, it is possible to create films with tailored properties. researchgate.net For instance, the combination of tetraethylorthosilicate (TEOS) and trimethoxymethylsilane (B72481) (TMOMS) has been studied to optimize coating characteristics on metal surfaces. mdpi.com

Development of Functional Coatings (e.g., Anti-corrosive, Anti-fouling)

Silane coatings are a prominent, environmentally-friendly alternative to traditional chromate-based anti-corrosion treatments for metals like steel and aluminum. mdpi.commdpi.com The protective mechanism relies on the formation of a dense, stable, and well-adhered siloxane barrier film on the metal surface. mdpi.com The choice of the organic functional group on the silane is critical. Functional groups like amino or epoxy can enhance adhesion and provide additional cross-linking points with a subsequent polymer topcoat. mdpi.comnih.gov For example, coatings synthesized from 3-glycidyloxypropyl trimethoxy silane and cross-linked with (3-aminopropyl) trimethoxysilane (B1233946) have shown significant improvements in corrosion resistance on mild steel. mdpi.com Similarly, multi-layer silane systems, such as a cross-linked layer of bis-triethoxysilylethane followed by functionalization with 3-amino-propyltrimethoxysilane, have been developed for magnesium alloys. nih.gov Research has also explored the use of fluoro-functional silanes to create waterproof, anti-fouling, and anti-corrosion surfaces on various substrates, including metal, glass, and wood. sanfanchem.com

Utilization in Specialized Materials Formulations

The dual reactivity of organofunctional silanes makes them valuable additives in a variety of complex material systems.

Adhesives and Sealants

In adhesive and sealant formulations, silanes act as coupling agents to improve the bond between inorganic surfaces (like glass or metal) and the organic polymer matrix. nbinno.comwikipedia.org They enhance adhesion, durability, and resistance to environmental factors such as moisture and heat. acmec.com.cn For instance, trimethoxy(methyl)silane is used in silicone sealants for construction and automotive applications. nbinno.com Studies on epoxy adhesives have shown that incorporating a silane like γ-glycidoxy propyl trimethoxy silane (GPS) can improve the durability of bonded aluminum joints, although the effect is highly dependent on concentration. surrey.ac.uk The silane is thought to improve the interfacial chemistry, though its exact mode of action within the bulk adhesive is complex. surrey.ac.uk

Filler Reinforcement in Polymeric Matrices

Silane coupling agents are essential for modifying the surface of inorganic fillers (e.g., silica, aluminum trihydrate) to make them compatible with hydrophobic polymer matrices like rubber. mdpi.com This surface modification addresses the poor affinity between the hydrophilic filler and the hydrophobic polymer, leading to better filler dispersion and stronger filler-rubber interaction. mdpi.com A study on ethylene (B1197577) vinyl acetate (B1210297) copolymer (EVM) composites used various silanes, including vinyl-trimethoxysilane (VTMO) and amino-propyl-trimethoxysilane (AMMO), to improve the dispersion of aluminum trihydrate (ATH) filler, resulting in enhanced mechanical properties. researchgate.net The reactivity of the silane's alkoxy groups (methoxy vs. ethoxy) influences the efficiency of the surface modification, with methoxy-type silanes showing higher reactivity. mdpi.com

Interfacial Engineering for Advanced Electronic Devices (e.g., Perovskite Solar Cells, general principles)

Interfacial engineering is a critical strategy for improving the performance and stability of advanced electronic devices like perovskite solar cells (PSCs). researchgate.net The interfaces between the different layers of the cell (e.g., electron transport layer, perovskite absorber, hole transport layer) are where crucial processes like charge extraction and transport occur, but they are also sites where defects can lead to energy losses. researchgate.net Modifying these interfaces can optimize energy level alignment, reduce defect density, and improve charge transport. mdpi.com Silanes have been explored for this purpose. For example, treating the TiO₂ electron transport layer with 3-aminopropyl trimethoxy silane (APMS) hydrolysate was shown to enhance the quality of the perovskite film grown on top and improve the power conversion efficiency of the solar cell. alfa-chemistry.comtcichemicals.com This demonstrates the general principle of using silanes to modify surface properties and improve compatibility between adjacent layers in complex electronic devices.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways and Sustainable Processes

The development of environmentally friendly and efficient methods for synthesizing organosilanes is a key area of current research. Traditional methods often rely on harsh reagents and energy-intensive conditions. Future research is focused on creating more sustainable alternatives.

One promising approach involves the use of earth-abundant metal catalysts. For instance, novel methodologies are being explored for the synthesis of alkoxysilanes using air- and water-stable cobalt-based catalysts. glpbio.commdpi.com These reactions can proceed under mild conditions, such as at room temperature, and offer a greener alternative to traditional platinum-catalyzed processes. glpbio.com Another avenue of research is the use of photocatalysts, like eosin (B541160) Y, which can selectively activate Si-H bonds under low-energy conditions, enabling the stepwise and programmable functionalization of multihydrosilanes. researchgate.net

For aryltrialkoxysilanes, such as Trimethoxy(4-methoxyphenyl)silane, improved synthesis methods using aryl Grignard or lithium reagents with tetraalkyl orthosilicates have been developed. nih.gov These methods aim to optimize reaction conditions to favor the formation of the desired monoaryl siloxane and minimize byproducts. nih.gov

Future research specific to this compound will likely focus on adapting these sustainable methodologies to its synthesis. This could involve developing specific cobalt or light-mediated catalytic systems that are highly selective for the 4-methoxyphenyl (B3050149) group, further reducing the environmental impact and cost of its production.

Integration with Advanced Manufacturing Techniques

The integration of organosilanes with advanced manufacturing techniques like 3D printing (additive manufacturing) is a rapidly growing field. Silanes are being investigated for their ability to functionalize the surfaces of 3D-printed objects, imparting desired properties such as hydrophobicity or biocompatibility. chemrxiv.orgresearchgate.net

For example, research has shown that silanization can be used to modify the surface of 3D-printed polymeric materials, like those based on (meth)acrylate resins, to create highly hydrophobic surfaces. chemrxiv.org This is achieved by covalently bonding a fluorinated silane (B1218182) to the printed surface. chemrxiv.org Similarly, silica-based 3D-printed structures can be functionalized with aminosilanes to introduce reactive amine groups throughout the porous architecture. researchgate.net

The future application of this compound in this area lies in its potential to be incorporated into 3D printing inks or used as a post-printing surface modification agent. The 4-methoxyphenyl group could introduce specific functionalities, such as altering the surface energy, improving adhesion to other materials, or providing a site for further chemical modification. Research may focus on developing photocurable resins containing this compound for use in techniques like vat polymerization, allowing for the direct 3D printing of objects with tailored surface properties. mdpi.com

Development of Next-Generation Functional Materials with Tailored Properties

A significant trend in materials science is the development of functional materials with precisely tailored properties. Organosilanes are key to this endeavor, acting as molecular bridges to create organic-inorganic hybrid materials with enhanced characteristics. nih.govinnospk.com

The ability to tailor surfaces with silanes allows for the control of properties like wettability, adhesion, and chemical resistance. researchgate.net For example, the functionalization of mesoporous materials with different organosilanes can optimize their capacity for drug adsorption and release. nih.gov The choice of the organic functional group on the silane is crucial in determining the final properties of the material.

For this compound, the 4-methoxyphenyl group offers a unique functionality that can be exploited in the design of next-generation materials. This group can influence the electronic properties of the material and its interaction with other molecules. Future research will likely explore the use of this compound to create materials with tailored optical, electronic, or biological properties. For instance, it could be used to modify the surface of nanoparticles to enhance their compatibility with a polymer matrix, leading to nanocomposites with improved mechanical or thermal properties.

Predictive Modeling and High-Throughput Screening in Organosilane Research

To accelerate the discovery and optimization of new organosilane-based materials, researchers are increasingly turning to computational tools. Predictive modeling and high-throughput screening are emerging as powerful techniques to understand and design organosilanes with desired functionalities. ufl.edutechnologynetworks.com

Computational chemistry can be used to investigate the chemical behavior of silanes, including their hydrolysis and condensation reactions. researchgate.netresearchgate.net Molecular docking studies can predict the interaction of functionalized silanes with biological molecules, such as proteins. plos.org This predictive power allows for the rational design of organosilanes for specific applications, reducing the need for extensive trial-and-error experimentation.

High-throughput screening platforms enable the rapid testing of large libraries of compounds to identify those with the desired activity. technologynetworks.comnih.gov In the context of organosilanes, this could involve screening for new catalysts for their synthesis or identifying silanes that impart specific properties to a material.

For this compound, future research will likely involve the use of these computational and high-throughput methods to explore its potential in greater depth. Predictive models could be developed to understand how the 4-methoxyphenyl group influences its reactivity and the properties of materials it is incorporated into. High-throughput screening could be employed to rapidly test its effectiveness in a wide range of applications, from surface modification to the development of new functional composites.

Interactive Data Table: Properties of Related Silanes

| Compound Name | CAS Number | Molecular Formula | Application Area |

| Trimethoxy(methyl)silane | 1185-55-3 | C4H12O3Si | Surface treatment, Adhesives, Coatings |

| Triethoxy(4-methoxyphenyl)silane | 21130-91-6 | C13H22O4Si | Cross-coupling reactions |

| 3-Glycidoxypropyl-trimethoxysilane | 2530-83-8 | C9H20O5Si | Drug delivery, Surface modification |

| 3-Mercaptopropyl-trimethoxysilane | 4420-74-0 | C6H16O3SSi | Drug delivery, Surface modification |

Q & A

Q. How should researchers address discrepancies in spectroscopic data for this compound across studies?

- Methodological Answer :

- Calibrate instruments : Use certified reference materials (e.g., tetramethylsilane for NMR).

- Validate purity : Combine HPLC (>98%) with elemental analysis.

- Cross-reference databases : PubChem (CID 5140855 ) or NIST for IR/NMR libraries.

Replicate experiments in triplicate and report confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.